4-Sulfocalix[4]arene, Hydrate
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Overview
Description
4-Sulfocalix4arene is a cyclic oligomer belonging to the family of calixarenes. It is characterized by repeating phenolic units connected via methylene groups, forming a macrocyclic molecule. This compound is amphiphilic, possessing both hydrophobic aromatic rings and hydrophilic sulfonate groups, making it useful in various applications, including drug delivery systems .
Preparation Methods
4-Sulfocalix4arene is typically synthesized through the hydroxyalkylation of phenol and aldehyde . The reaction involves the formation of a cyclic structure with sulfonate groups attached to the phenolic units. The synthetic route generally includes the following steps:
Hydroxyalkylation: Phenol reacts with formaldehyde in the presence of a base to form a calixarene intermediate.
Sulfonation: The intermediate is then treated with sulfuric acid to introduce sulfonate groups, resulting in the formation of 4-Sulfocalixarene.
Chemical Reactions Analysis
4-Sulfocalix4arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include oxidized calixarenes, reduced calixarenes, and substituted derivatives .
Scientific Research Applications
4-Sulfocalix4arene has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent for organic molecules and metal complexes due to its amphiphilic nature.
Biology: The compound is employed in enzyme mimetic systems and self-assembly membranes.
Industry: 4-Sulfocalixarene is used in the analysis and separation of various compounds, as well as in the preparation of catalytic materials.
Mechanism of Action
The mechanism of action of 4-Sulfocalix4arene involves its ability to form stable complexes with various guest molecules. The hydrophobic aromatic rings and hydrophilic sulfonate groups facilitate the binding of both organic and inorganic molecules. This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of drugs by forming inclusion complexes .
Comparison with Similar Compounds
4-Sulfocalix4arene is unique among calixarenes due to its amphiphilic nature and the presence of sulfonate groups. Similar compounds include:
- Calix4arene : Lacks sulfonate groups and is less amphiphilic.
- Calix6arene : Contains more phenolic units, leading to a larger macrocyclic structure.
- Calix8arene : Even larger than Calix6arene, with more phenolic units and increased complexity .
4-Sulfocalix4arene stands out due to its balanced hydrophobic and hydrophilic properties, making it particularly useful in applications requiring both types of interactions .
Biological Activity
4-Sulfocalixarene, hydrate is a derivative of calixarene, characterized by its ability to form host-guest complexes and enhance the solubility of various compounds. This compound contains four sulfonate groups that significantly improve its hydrophilicity and biological activity. Its unique structure allows it to interact with a range of biological systems, making it a subject of extensive research in drug delivery, antimicrobial activity, and anticancer applications.
- Molecular Formula : C28H24O16S4
- Molecular Weight : Approximately 744.72 g/mol
- Appearance : White to gray powder or crystalline solid
- Solubility : Highly soluble in water due to polar sulfonate groups
Mechanisms of Biological Activity
4-Sulfocalixarene exhibits several mechanisms through which it exerts its biological effects:
-
Drug Delivery Systems :
- The amphiphilic nature allows the formation of micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that this compound can significantly improve the therapeutic efficacy of poorly soluble drugs by forming stable host-guest complexes .
-
Antimicrobial Properties :
- Research indicates that 4-sulfocalix arene has notable antibacterial and antifungal activities. It effectively inhibits the growth of various pathogens, including E. coli and Candida albicans. For instance, minimum inhibitory concentrations (MIC) were reported at 31.25 μg/mL for both bacterial and fungal strains .
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Drug Delivery System for Morin Hydrate
In an experimental study, 4-sulfocalixarene was utilized as a drug delivery vehicle for morin hydrate. The results indicated that the compound improved the solubility and stability of morin in aqueous solutions, facilitating better therapeutic outcomes . This study exemplifies the potential applications of 4-sulfocalixarene in enhancing drug formulations.
Interaction Studies
Interaction studies using techniques such as NMR spectroscopy and fluorescence spectroscopy have demonstrated that 4-sulfocalixarene can effectively form complexes with various guest molecules, including organic ammonium salts and pharmaceuticals. These interactions are crucial for understanding the compound's role in drug delivery systems and its ability to stabilize active pharmaceutical ingredients .
Properties
Molecular Formula |
C28H24O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-2-sulfonic acid |
InChI |
InChI=1S/C28H24O3S/c29-32(30,31)28-26-11-3-9-24(18-26)16-22-7-1-5-20(14-22)13-21-6-2-8-23(15-21)17-25-10-4-12-27(28)19-25/h1-12,14-15,18-19,28H,13,16-17H2,(H,29,30,31) |
InChI Key |
LSPMSLHSCWOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)C(C4=CC=CC(=C4)CC5=CC=CC1=C5)S(=O)(=O)O |
Origin of Product |
United States |
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